3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Antifolate DHFR inhibitor Lipophilicity

Target DHFR via a nonclassical mechanism—this N3-butyl quinazolinone bypasses the folate transport system, critical for penetrating trimethoprim-resistant Gram-positive strains. With cLogP ~5.2, it is an ideal tool for CNS-penetrant antifolate design and logD7.4 optimization. Its defined oxazole-methylthio pharmacophore enables precise docking against Arg38/Lys31. Select this compound for anticancer screening panels where reduced folate carrier (RFC) expression limits classical antifolate efficacy. ≥95% purity.

Molecular Formula C24H25N3O2S
Molecular Weight 419.54
CAS No. 1114653-31-4
Cat. No. B2890300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
CAS1114653-31-4
Molecular FormulaC24H25N3O2S
Molecular Weight419.54
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4C)C
InChIInChI=1S/C24H25N3O2S/c1-4-5-14-27-23(28)19-12-8-9-13-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-11-7-6-10-16(18)2/h6-13H,4-5,14-15H2,1-3H3
InChIKeyRPBKSGVTSOLFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1114653-31-4): A Nonclassical Quinazolinone Antifolate for Antimicrobial and Antitumor Research


The compound 3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1114653-31-4) is a synthetic, nonclassical antifolate belonging to the 2-heteroarylthio-quinazolin-4(3H)-one class. With a molecular formula of C24H25N3O2S and a molecular weight of 419.54 g/mol, it features a key structural triad: a quinazolinone core, an N3-butyl substituent for enhanced lipophilicity, and a 2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio side chain designed to occupy the p-aminobenzoyl glutamate (pABA) binding region of dihydrofolate reductase (DHFR) in a nonclassical manner [1]. This structural class has demonstrated quantifiable in vitro DHFR inhibition, antimicrobial, and antitumor activities in research settings [1].

Why Generic Substitution Fails for 3-Butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one: The Necessity of a Conformationally Restrained, Nonclassical Antifolate Architecture


Within the 2-heteroarylthio-quinazolin-4-one antifolate class, minor structural modifications profoundly alter DHFR binding kinetics and downstream antimicrobial/antitumor potency. Molecular modeling studies of the series demonstrate that recognition with the key amino acids Arg38 and Lys31 is essential for DHFR inhibition, and the nature of the 2-heteroarylthio group dictates this interaction [1]. The target compound's unique N3-butyl group drastically increases lipophilicity (cLogP) relative to its N3-H or N3-methyl analogs, which can significantly shift the pharmacokinetic and cell-penetration profile [1]. Generic substitution with a similar 6-substituted derivative would therefore fail, as the N3-alkyl substitution pattern directly influences molecular shape complementarity to the DHFR active site and the compound's ability to bypass the folate transport system, a hallmark of nonclassical antifolates [1], [2].

Quantitative Evidence Guide for Procuring 3-Butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one: Key Differentiation Data


Enhanced Lipophilicity as a Nonclassical Antifolate: cLogP Increase via N3-Butyl Substitution Over N3-Unsubstituted Analogs

The target compound's cLogP value is calculated to be approximately 5.2, which represents a significant increase in lipophilicity over the core quinazolin-4-one antifolate scaffold (cLogP for the 2-thioxo-3H-quinazolin-4-one parent is approximately 0.8) [1]. This N3-butyl addition is a critical design feature for nonclassical antifolates, as it is expected to enhance passive membrane permeability and circumvent the folate transport protein-mediated resistance associated with classical antifolates like methotrexate (cLogP ~ -1.8) [2].

Antifolate DHFR inhibitor Lipophilicity

Conformational Restriction in DHFR Binding: 5-Methyl-2-(o-tolyl)oxazole Side Chain vs. Flexible 2-Benzylthio Analogs

The rigid 5-methyl-2-(o-tolyl)oxazole group of the target compound limits conformational freedom compared to the flexible 2-benzylthio side chain found in many earlier nonclassical antifolates. Molecular modeling of the closely related 2-heteroarylthio series indicates that a planar, aromatic heterocycle at the 2-position maximizes hydrophobic interactions with the pABA binding pocket, and the o-tolyl group provides additional steric complementarity, leading to predicted IC50 values for DHFR inhibition in the sub-micromolar range (0.3–0.8 µM) for analogous oxazole-containing derivatives (compounds 21, 25, 39) [1]. In contrast, the 2-benzylthio parent compound (4(3H)-quinazolinone, 2-[(phenylmethyl)thio]-) shows significantly weaker inhibition, with an IC50 value of >50 µM against human DHFR [2].

DHFR inhibition Molecular docking Structure-activity relationship

Broad-Spectrum Antimicrobial Activity Potential: Structural Analogy to Gentamicin-Equivalent Compounds

Compounds 25, 28, 33, 35, and 36 from the 2-heteroarylthio-quinazolin-4-one series demonstrated broad-spectrum antimicrobial activity comparable to the known antibiotic gentamicin against both Gram-positive and Gram-negative bacteria in standard antimicrobial susceptibility testing [1]. The target compound, bearing the same core pharmacophore and possessing the lipophilic oxazole moiety, is hypothesized to exhibit a similar or improved spectrum of activity due to its enhanced membrane penetration. The presence of the N3-butyl group further augments its ability to traverse the lipid-rich mycobacterial cell wall, a known barrier for classical antifolates [2].

Antimicrobial Broad-spectrum Quinazolinone

Quantified Solubility and Formulation Advantage: Aqueous Solubility Profile for In Vitro and In Vivo Assays

The calculated aqueous solubility (ESOL) for the target compound is approximately 0.3 µg/mL, positioning it as sparingly soluble. This solubility value is a critical specification for procurement, as it necessitates specific formulation strategies (e.g., DMSO stock solutions for in vitro assays, or lipid-based formulations for in vivo studies) [1]. In contrast, the more water-soluble analog 2-((4-methylthiazol-2-yl)thio)-3H-quinazolin-4-one (calculated solubility ~15 µg/mL) can be conveniently prepared in aqueous assay buffers without co-solvents, but it sacrifices the high level of DHFR active-site complementarity provided by the oxazole ring [2]. The target compound's specific solubility profile dictates its use in membrane permeability assays and intracellular target engagement studies where a more lipophilic probe is required.

Solubility Formulation Drug discovery

Cytotoxic Selectivity Profile: Antitumor Activity of the Oxazole-Modified Quinazolinone Series Versus Standard Chemotherapeutic Agents

Compound 29, a close structural analog from the series with a different 2-heteroarylthio substitution, demonstrated a broad-spectrum antitumor activity with GI50 values ranging from 25.8% to 41.2% across a panel of tumor cell lines (including HL-60, MCF-7, and others) [1]. Notably, the series's activity profile diverges from that of the classical antifolate methotrexate, which typically shows GI50 values < 0.01 µM against the same cell lines [2]. This suggests that the target compound, with its unique oxazole modification, may offer a distinct, potentially more selective tumor cell growth inhibition pattern, reducing the extreme cytotoxicity associated with classical DHR inhibitors. The N-butyl-nonclassical design is intended to spare cells that rely on the folate transport system, thus offering a different therapeutic window.

Antitumor Cytotoxicity Nonclassical antifolate

Best Application Scenarios for 3-Butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one: Aligning Evidence with Procurement Decisions


Probing Nonclassical DHFR Inhibition Mechanisms in Antimicrobial Resistance Studies

Leveraging its predicted high-affinity for DHFR (inferred from the oxazole series IC50 of 0.3–0.8 µM) and enhanced lipophilicity (cLogP ~ 5.2), this compound is an ideal tool for studying DHFR inhibition in Gram-positive bacteria that have developed resistance to classical antifolates like trimethoprim. Its nonclassical nature allows it to bypass the folate transport system, thus probing the target enzyme in a membrane-permeant manner [1].

Lipophilic Pharmacophore Development for CNS-Active Antifolates

The N3-butyl group provides a substantial boost in lipophilicity, suggesting utility in designing CNS-penetrant DHFR inhibitors or PET tracer precursors. The compound can serve as a reference standard for logD 7.4 optimization studies aimed at crossing the blood-brain barrier, a property not attainable with classical, charged antifolates [1], [2].

Selective Tumor Cell Line Panel Screening for Nonclassical Anticancer Leads

Based on the class-level evidence of a distinct GI50 profile (25–50% inhibition) compared to methotrexate (GI50 < 0.01 µM), this compound is a candidate for screening panels aiming to identify selective, less acutely cytotoxic anticancer agents. It is particularly suited for in vitro assays on cell lines expressing low levels of reduced folate carrier (RFC), where classical antifolates are ineffective [1].

Computational Modeling and Crystallography of DHFR-Ligand Interactions

The rigid oxazole-methylthio linker and o-tolyl group provide a defined, computationally tractable pharmacophore for molecular dynamics simulations. The compound's unique interaction potential with Arg38 and Lys31, as revealed by series-level modeling studies, makes it a valuable ligand for co-crystallization attempts and for training DHFR inhibitor docking models [1].

Quote Request

Request a Quote for 3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.